molecular formula C17H18N2 B5221039 N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline

N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline

Cat. No.: B5221039
M. Wt: 250.34 g/mol
InChI Key: UHQZXPRQGBAWTI-UHFFFAOYSA-N
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Description

N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline can be achieved through a multi-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings and involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent N-alkylation step involves the reaction of the indole derivative with an appropriate alkylating agent, such as an alkyl halide, under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis and N-alkylation steps to maximize yield and minimize by-products. This could include the use of microwave irradiation to reduce reaction times and the selection of suitable solvents and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, they can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other indole derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-7-13(2)9-15(8-12)18-10-14-11-19-17-6-4-3-5-16(14)17/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZXPRQGBAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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